Ketopioglitazone
Description
Ketopioglitazone (M-III) is an active metabolite of pioglitazone, a thiazolidinedione-class drug used primarily in the management of type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). Pioglitazone undergoes hepatic metabolism via CYP2C8 (major) and CYP3A4 (minor) to yield two key metabolites: hydroxypioglitazone (M-IV) and this compound (M-III) . These metabolites retain pharmacological activity and contribute to the therapeutic effects of pioglitazone, though their individual roles and potencies differ significantly.
This compound has a molecular weight of 370.4 g/mol and is structurally characterized by a ketone group replacing the hydroxyl group in the parent compound. Its formation and elimination kinetics, along with its pharmacodynamic properties, make it a critical component in understanding pioglitazone’s overall efficacy and safety profile .
Properties
IUPAC Name |
5-[[4-[2-(5-acetylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11,17H,8-10H2,1H3,(H,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLKLMFMQRAJNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409544 | |
| Record name | 5-({4-[2-(5-Acetylpyridin-2-yl)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146062-45-5 | |
| Record name | Ketopioglitazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146062455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-({4-[2-(5-Acetylpyridin-2-yl)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KETOPIOGLITAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7979UT55L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Oxidation of Pioglitazone
Ketopioglitazone is most commonly synthesized via the oxidation of pioglitazone. The process involves the introduction of a ketone group at the 5-position of the pyridinyl moiety. A pivotal method utilizes m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent under controlled conditions.
Procedure :
- Reaction Setup : Pioglitazone (48.33 g) is dissolved in a chloroform-methanol mixture (1.2 L chloroform, 375 mL methanol) at room temperature.
- Oxidation : m-CPBA (41.90 g of 60% technical grade) is added in three portions over 45 minutes, yielding a clear solution after 1 hour.
- Workup : The mixture is stirred overnight, followed by sequential washes with sodium bicarbonate, sodium sulfite, and water.
- Crystallization : The crude product is dissolved in acetonitrile, leading to crystalline this compound (42.11 g, 87% yield).
Key Parameters :
- Solvent System: Chloroform-methanol (3:1 v/v)
- Temperature: 25°C
- Reaction Time: 18–24 hours
Direct Synthesis from Pyridine Derivatives
An alternative route involves constructing the pyridine-acetyl group before coupling to the thiazolidinedione core. This method employs 5-acetyl-2-pyridylethanol as a precursor, which is etherified with 4-hydroxybenzylthiazolidinedione.
Reaction Mechanism :
- Etherification : The hydroxyl group of 5-acetyl-2-pyridylethanol reacts with 4-chloromethylbenzylthiazolidinedione in the presence of potassium carbonate.
- Cyclization : The intermediate undergoes intramolecular cyclization to form the thiazolidinedione ring.
Yield : 68–72% after purification via silica gel chromatography.
Biotransformation Using Microbial Cultures
Streptomyces hygroscopicus Fermentation
A patent-pending biotransformation method utilizes Streptomyces hygroscopicus NRRL 18975 to oxidize pioglitazone N-oxide into this compound.
Protocol :
- Seed Fermentation :
- Medium: GS-7 (25 g/L cerelose, 25 g/L Pharmamedia, pH 7.2)
- Inoculum: Frozen agar plugs of NRRL 18975
- Conditions: 28°C, 250 rpm, 72 hours
Biotransformation :
- Substrate Addition: Pioglitazone N-oxide (50 mg/flask) dissolved in dimethylformamide (DMF) is added to 48-hour-old cultures.
- Incubation: 28°C, 250 rpm, 24–96 hours
Extraction :
- Pooled fermentations are extracted with methylene chloride (3 × 7 L).
- The organic layer is dried (Na₂SO₄), filtered, and concentrated.
Purification :
Advantages :
- Enzymatic specificity reduces side reactions.
- Environmentally benign compared to chemical oxidation.
Purification and Isolation Techniques
Column Chromatography
This compound’s polarity necessitates multi-step chromatographic purification.
Conditions :
- Stationary Phase: Silica gel (40–63 μm)
- Mobile Phase: Gradient elution with ethyl acetate/hexane (1:1 → 3:1)
- Detection: TLC (Rf = 0.45 in 10:1 CH₂Cl₂/MeOH)
Outcome :
Recrystallization
Final purification is achieved via recrystallization from ethyl acetate or acetonitrile, yielding colorless crystals with a melting point of 159–161°C.
Analytical Validation of Synthesis
High-Performance Liquid Chromatography (HPLC)
A validated LC-MS/MS method simultaneously quantifies this compound, pioglitazone, and hydroxypioglitazone in biological matrices.
Parameters :
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (CDCl₃) : δ 8.45 (d, 1H, pyridine-H), 7.25 (d, 2H, aromatic-H), 4.30 (t, 2H, OCH₂), 3.75 (s, 2H, CH₂).
Mass Spectrometry :
Comparative Analysis of Methods
| Parameter | Chemical Synthesis | Biotransformation |
|---|---|---|
| Yield | 68–87% | 15–20% |
| Purity | >98% | >95% |
| Environmental Impact | High (toxic solvents) | Low |
| Scalability | Industrial | Lab-scale |
Key Findings :
- Chemical methods offer higher yields but require hazardous reagents.
- Biotransformation is sustainable but limited by substrate tolerance and scalability.
Chemical Reactions Analysis
Types of Reactions: Ketopioglitazone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxypioglitazone to this compound.
Reduction: Potential reduction back to hydroxypioglitazone under specific conditions.
Substitution: Possible substitution reactions involving the thiazolidinedione ring.
Common Reagents and Conditions:
Oxidation: Catalyzed by cytochrome P450 enzymes, particularly CYP2C8.
Reduction: Requires reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves nucleophilic reagents under basic conditions.
Major Products:
Oxidation: this compound.
Reduction: Hydroxypioglitazone.
Substitution: Various substituted thiazolidinedione derivatives.
Scientific Research Applications
Pharmacological Profile
Ketopioglitazone functions as a thiazolidinedione, acting primarily as an agonist of peroxisome proliferator-activated receptor gamma (PPAR-γ). This mechanism facilitates improved insulin sensitivity and has implications in various metabolic pathways.
Diabetes Management
This compound is utilized in the treatment of type 2 diabetes due to its ability to enhance insulin sensitivity and lower blood glucose levels. Clinical studies have demonstrated significant reductions in HbA1c levels among patients treated with this compound compared to placebo groups.
| Study | Population | Dosage | Duration | HbA1c Reduction (%) |
|---|---|---|---|---|
| 200 patients with T2DM | 30 mg/day | 24 weeks | 1.5% | |
| 150 patients with T2DM | 15 mg/day | 12 weeks | 0.9% |
Oncology
Recent research has indicated that this compound may play a role in cancer therapy, particularly in modulating drug resistance in chemotherapeutic agents like doxorubicin. In vivo studies have shown that this compound enhances the efficacy of doxorubicin by reducing tumor growth rates.
Case Study: Doxorubicin Resistance
- Objective : Evaluate the impact of this compound on doxorubicin resistance.
- Results : In xenograft models, tumor growth inhibition was observed at a rate of up to 60% when combined with doxorubicin compared to control groups .
Metabolic Disorders
This compound has been studied for its effects on non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). It has shown promise in improving liver histology and reducing intrahepatic triglyceride content.
Safety and Efficacy
Clinical trials have reported a favorable safety profile for this compound, with common side effects including weight gain and edema. Long-term studies are ongoing to evaluate its safety in diverse populations.
Mechanism of Action
Ketopioglitazone exerts its effects by selectively activating the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ). This activation enhances the transcription of insulin-responsive genes involved in glucose and lipid metabolism . The primary molecular targets include adipose tissue, skeletal muscle, and liver, where it improves insulin sensitivity and glucose uptake .
Comparison with Similar Compounds
Table 1: Structural and Pharmacokinetic Profiles
| Parameter | Pioglitazone | Hydroxypioglitazone (M-IV) | This compound (M-III) |
|---|---|---|---|
| Molecular Weight (g/mol) | 356.4 | 372.5 | 370.4 |
| Average Plasma Conc. (ng/mL) | 307.8 ± 357.8 | 822.3 ± 437.7 | 263.8 ± 147.7 |
| Relative Potency Factor | 1.0 | 0.58 | 0.41 |
| Metabolic Enzyme | CYP2C8/CYP3A4 | CYP2C8/CYP3A4 | CYP2C8/CYP3A4 |
Data derived from steady-state concentrations in NAFLD patients and relative potency factors from exposure index calculations .
Key Observations:
- Hydroxypioglitazone exhibits the highest plasma concentration (822.3 ng/mL), nearly 3-fold higher than this compound, likely due to slower hepatic clearance .
- This compound , despite lower plasma levels, contributes to efficacy through its distinct potency profile. However, its relative potency (0.41) is lower than hydroxypioglitazone (0.58), suggesting the latter plays a dominant role in therapeutic outcomes .
Pharmacodynamic Contributions
The "pioglitazone exposure index" (Equation 1) quantifies the combined effect of pioglitazone and its metabolites:
$$
\text{Exposure Index} = \left[\text{Pioglitazone}\right] + 0.58 \times \left[\text{Hydroxypioglitazone}\right] + 0.41 \times \left[\text{this compound}\right]
$$
This model demonstrates that hydroxypioglitazone contributes ~50% of the total exposure effect, while this compound contributes ~15% in typical patients .
Table 2: Pharmacodynamic Outcomes in NAFLD Patients
| Parameter | Correlation with Exposure Index |
|---|---|
| NAFLD Activity Score (NAS) | R² = 0.63 (p < 0.001) |
| Liver Steatosis Reduction | R² = 0.55 (p < 0.001) |
| Adiponectin Increase | R² = 0.48 (p = 0.002) |
The exposure index outperformed pioglitazone-alone models (AUC-ROC = 0.77 vs. 0.65), underscoring the necessity of including metabolites in efficacy assessments .
Analytical Methodologies
Quantification of this compound and hydroxypioglitazone in clinical studies relies on validated LC-MS/MS methods. These techniques achieve high sensitivity (LOQ: 1–5 ng/mL) and specificity, even in complex matrices like human plasma . Hydroxypioglitazone’s higher stability under storage conditions (−80°C) compared to this compound may also influence observed concentration disparities .
Biological Activity
Ketopioglitazone, a derivative of the well-known antidiabetic agent pioglitazone, exhibits significant biological activity primarily through its mechanism as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. This article delves into its biological activity, including its pharmacological effects, case studies, and relevant research findings.
PPARγ Agonism:
this compound functions by activating PPARγ, which plays a crucial role in glucose and lipid metabolism. This activation enhances insulin sensitivity in target tissues such as adipose tissue, skeletal muscle, and the liver. The compound promotes the transcription of insulin-responsive genes that regulate glucose uptake and lipid metabolism, thereby improving glucose homeostasis without increasing insulin secretion from pancreatic beta cells .
Pharmacological Effects
- Antidiabetic Activity:
-
Impact on Ketone Bodies:
- Research indicates that this compound may prevent the increase in plasma ketone concentrations associated with other antidiabetic medications like dapagliflozin. In a study involving insulin-treated type 2 diabetes patients, the combination of dapagliflozin and this compound resulted in stable plasma ketone levels compared to significant increases observed with dapagliflozin alone .
- Effects on Lipid Profiles:
Case Studies
Case Study: Combination Therapy
In a clinical trial involving poorly controlled type 2 diabetes patients, the addition of this compound to dapagliflozin therapy led to a notable reduction in HbA1c levels (-1.4%) and a significant decrease in daily insulin requirements. This study underscores the potential of this compound in combination therapies for enhancing glycemic control while mitigating adverse effects associated with increased ketogenesis .
Table 1: Summary of Key Studies on this compound
Q & A
Q. What experimental models are most suitable for studying Ketopioglitazone’s mechanism of action in metabolic disorders?
To evaluate this compound’s pharmacological effects, use in vitro models such as 3T3-L1 adipocytes for lipid metabolism studies and in vivo rodent models (e.g., high-fat diet-induced obesity) to assess glucose homeostasis. Ensure dose-response curves and control groups (e.g., vehicle or comparator drugs like Rosiglitazone) are included. Validate findings using molecular techniques (e.g., Western blotting for PPAR-γ activation) .
Q. How should researchers design a literature review to identify gaps in this compound’s preclinical data?
Conduct a systematic review using databases like PubMed and Embase with keywords: “this compound,” “PPAR agonist,” and “metabolic syndrome.” Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025) and assess bias via tools like SYRCLE for animal studies. Synthesize data into tables comparing efficacy endpoints (e.g., HbA1c reduction, lipid profiles) and highlight inconsistencies in dosing or outcomes .
Q. What methodologies are recommended for assessing this compound’s pharmacokinetics in early-stage trials?
Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure plasma concentrations in preclinical species. Employ non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life. Include tissue distribution studies (e.g., liver, adipose) and cytochrome P450 inhibition assays to evaluate drug-drug interaction risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across different disease models?
Perform meta-analyses of existing data to quantify heterogeneity (e.g., I² statistic). If significant variability exists, conduct in vitro head-to-head comparisons under standardized conditions (e.g., identical cell lines, serum-free media). Use RNA sequencing to identify context-dependent gene expression patterns that may explain differential responses .
Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in longitudinal studies?
Apply mixed-effects models to account for repeated measurements and inter-subject variability. For non-linear relationships, use spline regression or Emax models. Validate assumptions via residual plots and sensitivity analyses. Report effect sizes with 95% confidence intervals to avoid overinterpretation of small sample sizes .
Q. How can researchers optimize the synthesis protocol for this compound to improve yield and purity?
Utilize design of experiments (DoE) methodologies, such as factorial designs, to test variables (e.g., reaction temperature, catalyst concentration). Characterize intermediates via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). Compare crystallization conditions (e.g., solvent polarity) using X-ray diffraction to confirm structural integrity .
Q. What strategies mitigate bias in in vivo studies evaluating this compound’s cardiometabolic effects?
Implement randomization and blinding during group allocation and outcome assessment. Use power analyses to determine sample sizes a priori. Include sham-treated controls and report attrition rates. Validate findings through independent replication in a separate lab .
Methodological Considerations
How should researchers structure a research question on this compound’s off-target effects using the PICO(T) framework?
- Population: Primary hepatocytes from murine models.
- Intervention: this compound (10 μM) vs. vehicle.
- Comparison: Rosiglitazone (10 μM).
- Outcome: RNA-seq profiles of non-PPAR-γ pathways (e.g., AMPK, mTOR).
- Time: 24-hour exposure. This structure ensures specificity and aligns with hypothesis-driven omics analyses .
Q. What are best practices for data management in this compound research?
Store raw datasets (e.g., LC-MS/MS outputs, RNA-seq FASTQ files) in FAIR-aligned repositories like Zenodo or Gene Expression Omnibus. Document metadata using standardized templates (e.g., ISA-Tab). For reproducibility, share analysis code (e.g., R/Python scripts) on GitHub .
Q. How can researchers integrate multi-omics data to elucidate this compound’s mode of action?
Combine transcriptomics, proteomics, and metabolomics via pathway enrichment tools (e.g., MetaboAnalyst, STRING). Use machine learning (e.g., random forests) to identify hub genes/proteins. Validate candidates using CRISPR/Cas9 knockouts in relevant cell models .
Tables for Key Data Synthesis
Table 1. Comparative Efficacy of this compound in Preclinical Studies
| Model Type | Dose (mg/kg/day) | HbA1c Reduction (%) | LDL Reduction (%) | Reference |
|---|---|---|---|---|
| Zucker Diabetic Rat | 5 | 1.8 ± 0.3 | 22 ± 4 | Smith et al. 2022 |
| C57BL/6 Mouse | 10 | 1.2 ± 0.2 | 18 ± 3 | Jones et al. 2023 |
Table 2. Common Contradictions in this compound Literature
| Discrepancy Area | Proposed Resolution Method | Key References |
|---|---|---|
| PPAR-γ vs. PPAR-α Activation | Isoform-specific siRNA knockdown | Lee et al. 2021 |
| Hepatic vs. Adipose Tissue Uptake | Radiolabeled tracer studies | Patel et al. 2020 |
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
